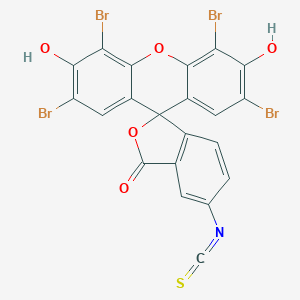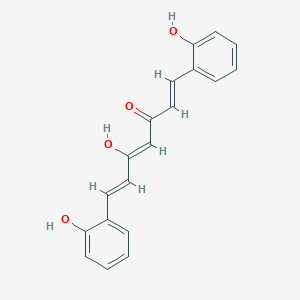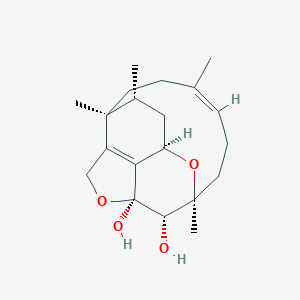
Chlorhydrate de trigonelline
Vue d'ensemble
Description
Le chlorhydrate de trigonelline est un alcaloïde naturel que l’on trouve dans diverses plantes, notamment les grains de café et les graines de fenugrec. Il est un dérivé de la trigonelline, qui est formée par la méthylation de l’atome d’azote de la niacine (vitamine B3). Le this compound a suscité un intérêt considérable en raison de ses diverses activités biologiques et de ses applications thérapeutiques potentielles .
Applications De Recherche Scientifique
Trigonelline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds.
Biology: Trigonelline hydrochloride is studied for its role in plant growth and development.
Medicine: It has potential therapeutic effects, including neuroprotection, anti-cancer, and anti-inflammatory activities. .
Mécanisme D'action
Le chlorhydrate de trigonelline exerce ses effets par le biais de multiples cibles et voies moléculaires :
Neuroprotection : Il module les voies inflammatoires et le stress oxydatif, offrant une protection contre les maladies neurodégénératives.
Anticancéreux : Le this compound inhibe la prolifération des cellules cancéreuses en ciblant des voies de signalisation spécifiques.
Anti-inflammatoire : Il entrave la libération de facteurs pro-inflammatoires et atténue les lésions tissulaires
Safety and Hazards
Orientations Futures
Trigonelline Hydrochloride has shown promise as a therapeutic approach for several neurological disorders . It has also been used in studies for its potential therapeutic effects on multiple neurological disorders . Further experimental validation and preclinical studies are warranted to confirm the efficacy and safety of Trigonelline Hydrochloride as a potential treatment option .
Analyse Biochimique
Biochemical Properties
Trigonelline hydrochloride interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit collagen synthesis and protect dermal fibroblasts against ultraviolet radiation . It also acts on multiple molecular targets, including nuclear factor erythroid 2-related factor 2 (Nrf2), peroxisome proliferator-activated receptor γ, glycogen synthase kinase, tyrosinase, nerve growth factor, estrogen receptor, amyloid-β peptide, and several neurotransmitter receptors .
Cellular Effects
Trigonelline hydrochloride has significant effects on various types of cells and cellular processes. It has been demonstrated to mitigate silica-induced silicosis and bleomycin-induced pulmonary fibrosis, as evidenced by improved histochemical staining and reduced fibrotic marker expressions . It also inhibits the differentiation of fibroblasts to myofibroblasts .
Molecular Mechanism
At the molecular level, Trigonelline hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits fibroblast-to-myofibroblast differentiation by repressing TGF-β/Smad signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trigonelline hydrochloride change over time. It has been shown to be safe in mice and fibroblasts, and efficacious concentrations of Trigonelline hydrochloride did not impair liver or kidney function .
Metabolic Pathways
Trigonelline hydrochloride is involved in various metabolic pathways. In type 2 diabetic Goto–Kakizaki (GK) rats, Trigonelline hydrochloride decreased the expression of genes involved in glycolysis and gluconeogenesis .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le chlorhydrate de trigonelline peut être synthétisé par la méthylation de l’acide nicotinique (niacine). La réaction est catalysée par la N-méthyltransférase nicotinate dépendante de la S-adénosyl-L-méthionine (SAM). Cette enzyme facilite le transfert d’un groupe méthyle du SAM à l’acide nicotinique, ce qui entraîne la formation de trigonelline .
Méthodes de production industrielle
La production industrielle de this compound implique l’extraction de la trigonelline à partir de sources naturelles telles que les grains de café et les graines de fenugrec. La trigonelline extraite est ensuite convertie en son sel chlorhydrate par réaction avec l’acide chlorhydrique. Ce processus garantit la stabilité du composé et améliore sa solubilité dans l’eau .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de trigonelline subit diverses réactions chimiques, notamment :
Oxydation : La trigonelline peut être oxydée pour former de l’acide nicotinique.
Réduction : Elle peut être réduite pour former de la méthylamine.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium aluminium sont utilisés.
Substitution : L’acide chlorhydrique est couramment utilisé pour les réactions de substitution.
Principaux produits formés
Oxydation : Acide nicotinique.
Réduction : Méthylamine.
Substitution : Chlorométhane.
Applications de la recherche scientifique
Le this compound a une large gamme d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse de divers composés chimiques.
Biologie : Le this compound est étudié pour son rôle dans la croissance et le développement des plantes.
Médecine : Il a des effets thérapeutiques potentiels, notamment la neuroprotection, les activités anticancéreuses et anti-inflammatoires. .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide nicotinique : Un précurseur de la trigonelline, impliqué dans des voies métaboliques similaires.
Caféine : Un autre alcaloïde avec des voies biosynthétiques similaires, dérivé des nucléotides puriques.
Nornicotine : Un alcaloïde mineur du tabac, structurellement apparenté à la trigonelline.
Unicité
Le chlorhydrate de trigonelline est unique en raison de ses diverses activités biologiques et de ses applications thérapeutiques potentielles. Contrairement à d’autres composés similaires, il a montré des effets prometteurs dans la gestion du diabète, des maladies neurodégénératives et du cancer .
Propriétés
| { "Design of the Synthesis Pathway": "Trigonelline hydrochloride can be synthesized through a multistep process involving several reactions.", "Starting Materials": [ "Nicotinic acid", "Methanol", "Formaldehyde", "Hydrochloric acid", "Sodium borohydride" ], "Reaction": [ "Step 1: Condensation of nicotinic acid and formaldehyde in methanol to form 3,4-dihydroxypyridine", "Step 2: Reduction of 3,4-dihydroxypyridine with sodium borohydride to form 3,4-dihydroxypiperidine", "Step 3: Methylation of 3,4-dihydroxypiperidine with formaldehyde and hydrochloric acid to form 1-methyl-3,4-dihydroxypiperidine hydrochloride", "Step 4: Condensation of 1-methyl-3,4-dihydroxypiperidine hydrochloride with nicotinic acid in methanol to form Trigonelline hydrochloride" ] } | |
Numéro CAS |
6138-41-6 |
Formule moléculaire |
C7H8ClNO2 |
Poids moléculaire |
173.60 g/mol |
Nom IUPAC |
1-methylpyridin-1-ium-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H7NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h2-5H,1H3;1H |
Clé InChI |
TZSYLWAXZMNUJB-UHFFFAOYSA-N |
SMILES |
OC(C1=C[N+](C)=CC=C1)=O.[Cl-] |
SMILES canonique |
C[N+]1=CC=CC(=C1)C(=O)[O-].Cl |
| 6138-41-6 | |
Numéros CAS associés |
535-83-1 (Parent) |
Synonymes |
trigonelline trigonelline chloride trigonelline iodide trigonelline ion trigonelline tosylate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Trigonelline hydrochloride interact with biological systems and what are its downstream effects?
A1: Trigonelline hydrochloride has been shown to interact with several biological targets. One study demonstrated that it inhibits the aggregation of amyloid-β peptide (Aβ40), a key process in the development of Alzheimer's disease []. Another study revealed that Trigonelline hydrochloride can inhibit type I collagen fibrillation []. Further research indicated that it affects the quorum sensing (QS) system in Pseudomonas aeruginosa, impacting biofilm formation and virulence factor production []. It was also found to activate the NRF2 transcription factor in Leishmania donovani-infected cells, leading to the upregulation of the antioxidant enzyme HO-1 and the transcriptional repressor ATF3, which ultimately promotes parasite survival [].
Q2: What is known about the structural characteristics of Trigonelline hydrochloride?
A2: While specific spectroscopic data wasn't provided in the abstracts, Trigonelline hydrochloride is a salt formed from Trigonelline and hydrochloric acid. The molecular formula of Trigonelline is C7H7NO2, and its molecular weight is 137.14 g/mol. The addition of hydrochloric acid would alter these values for the hydrochloride salt. Further structural characterization can be achieved through techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy (IR).
Q3: Has Trigonelline hydrochloride shown potential in combating specific diseases?
A3: Research suggests Trigonelline hydrochloride may have therapeutic potential for various conditions. It has demonstrated inhibitory effects against Pseudomonas aeruginosa, a bacterium notorious for causing difficult-to-treat infections, particularly in individuals with compromised immune systems []. Additionally, its interaction with amyloid-β peptide aggregation suggests a possible role in addressing Alzheimer's disease []. Further investigation is necessary to confirm these findings and explore potential applications.
Q4: What is known about the stability and formulation of Trigonelline hydrochloride?
A5: Research suggests that Trigonelline hydrochloride is susceptible to thermal degradation. One study investigated its breakdown at high temperatures, identifying 1-methylpyridinium as a major degradation product []. This highlights the importance of considering stability during formulation and storage. One study explored conjugating Trigonelline hydrochloride onto PEGylated nanodiamonds to create a controlled-release system potentially enhancing its therapeutic efficacy [].
Q5: What are the known metabolic pathways of Trigonelline hydrochloride?
A6: While the provided abstracts don't delve into specific metabolic pathways of Trigonelline hydrochloride, one study used a tandem mass spectrometry approach to assess its inhibitory potential on eight human CYP450 isoforms in vitro []. This suggests that Trigonelline hydrochloride might be metabolized by these enzymes, which are crucial for drug metabolism in the liver.
Q6: Are there any analytical methods available for the detection and quantification of Trigonelline hydrochloride?
A7: Several analytical methods have been employed to study Trigonelline hydrochloride. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been used to assess its inhibitory potential on CYP450 enzymes []. Additionally, first-order derivative spectrophotometry and RP-HPLC methods were developed and validated for the simultaneous estimation of Trigonelline hydrochloride in combination with other compounds in antidiabetic herbal formulations [, ]. These methods highlight the versatility in analyzing and quantifying this compound in various matrices.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




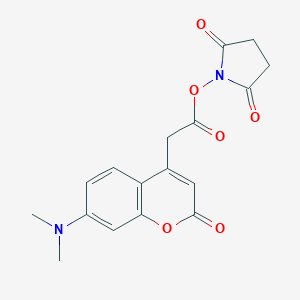

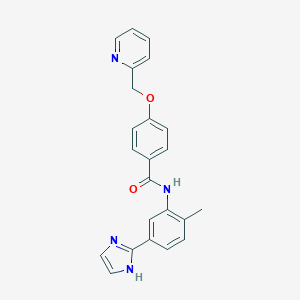

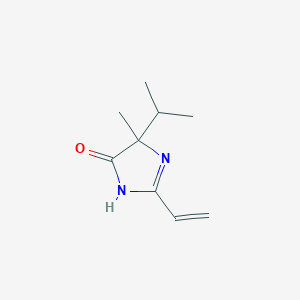


![1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B149370.png)
